8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione
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Overview
Description
8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione is a heterocyclic compound that belongs to the class of benzodiazocines This compound is characterized by its unique structure, which includes a bromine atom at the 8th position and a fused benzodiazocine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione typically involves the bromination of 1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 8th position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products depend on the type of reaction. For instance, substitution reactions yield various substituted benzodiazocine derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound.
Scientific Research Applications
8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural product analogs and other heterocyclic compounds.
Biological Studies: It is used in studying the interactions of brominated heterocycles with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione involves its interaction with specific molecular targets. The bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the function of these biological molecules, leading to therapeutic effects such as anti-cancer activity . The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
1,3,4,6-Tetrahydro-1,6-benzodiazocine-2,5-dione: The non-brominated parent compound.
8-Chloro-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione: A similar compound with a chlorine atom instead of bromine.
1,3,4,6-Tetrahydro-1,6-benzodiazocine-2,5-dione derivatives: Various derivatives with different substituents at the 8th position.
Uniqueness: The presence of the bromine atom at the 8th position in 8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione imparts unique reactivity and biological activity compared to its non-brominated or differently substituted counterparts. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Biological Activity
8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique benzodiazocine structure and has been investigated for various pharmacological effects.
- CAS Number : 1245465-67-1
- Molecular Formula : C10H9BrN2O2
- Molecular Weight : 253.09 g/mol
Antitumor Activity
Research indicates that derivatives of benzodiazocines, including this compound, exhibit significant antitumor properties . A study highlighted that similar compounds showed notable in vitro antitumor activities with GI(50) values ranging from 1 to 10 μM against various cancer cell lines .
The mechanism underlying the antitumor activity is often linked to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells. For instance, the compound was shown to inhibit CDK1/Cyclin B effectively .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound suggests favorable absorption characteristics. It has been reported to maintain good oral bioavailability in animal models .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the bromine substituent can significantly affect the biological activity of the compound. For example:
- Compounds with a bromine substitution at position 8 showed enhanced potency compared to their unsubstituted counterparts.
Data Table: Biological Activity Summary
Activity Type | IC50/Value | Reference |
---|---|---|
Antitumor Activity | 1 - 10 µM | |
CDK Inhibition | Effective | |
Oral Bioavailability | Favorable |
Case Studies and Research Findings
Several studies have explored the biological implications of benzodiazocine derivatives:
- Antitumor Efficacy : A series of experiments demonstrated that compounds similar to 8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine exhibited dose-dependent inhibition of tumor growth in xenograft models.
- Mechanistic Insights : Research has elucidated that these compounds may induce apoptosis through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.
Properties
CAS No. |
651316-23-3 |
---|---|
Molecular Formula |
C10H9BrN2O2 |
Molecular Weight |
269.09 g/mol |
IUPAC Name |
8-bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione |
InChI |
InChI=1S/C10H9BrN2O2/c11-6-1-2-7-8(5-6)13-10(15)4-3-9(14)12-7/h1-2,5H,3-4H2,(H,12,14)(H,13,15) |
InChI Key |
KLOABFFVZCYWHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C(C=CC(=C2)Br)NC1=O |
Origin of Product |
United States |
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